![molecular formula C19H29ClO2 B14293253 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride CAS No. 122031-70-3](/img/structure/B14293253.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is an organic compound with a complex structure. It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups at the 2 and 4 positions, and a propanoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Carboxylic Acid: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into molecules, thereby modifying their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanoyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetyl chloride
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is unique due to the specific positioning of the 2-methylbutan-2-yl groups on the phenoxy ring and the presence of the propanoyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
122031-70-3 |
|---|---|
Molekularformel |
C19H29ClO2 |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C19H29ClO2/c1-8-18(4,5)14-10-11-16(22-13(3)17(20)21)15(12-14)19(6,7)9-2/h10-13H,8-9H2,1-7H3 |
InChI-Schlüssel |
OJFUFLUUIVUVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(C)C(=O)Cl)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
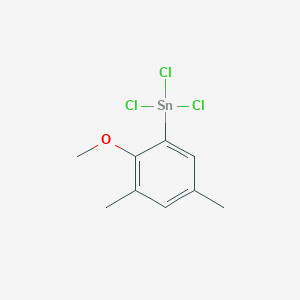
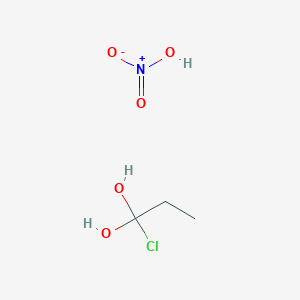
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

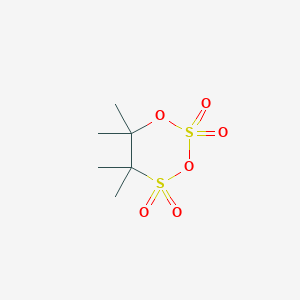
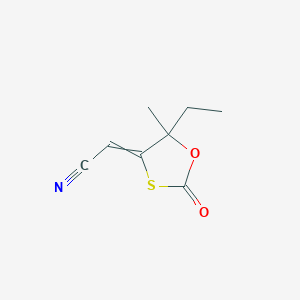
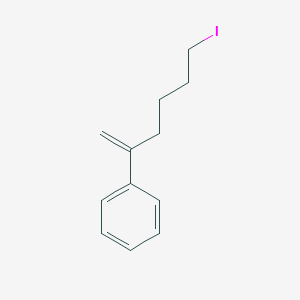
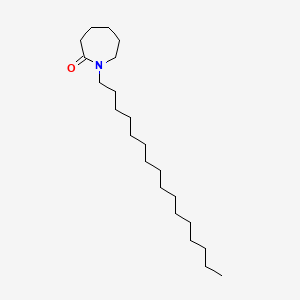


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
